![molecular formula C25H28N2 B12612396 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918479-97-7](/img/structure/B12612396.png)
1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a biphenyl group and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 1,1’-biphenyl-2-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. The biphenyl and phenylethyl groups may facilitate binding to receptors or enzymes, modulating their activity. The piperazine ring can act as a scaffold, enhancing the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-4-(2-phenylethyl)piperazine
- 1-[([1,1’-Biphenyl]-3-yl)methyl]-4-(2-phenylethyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine is unique due to the specific positioning of the biphenyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its isomers.
Propiedades
Número CAS |
918479-97-7 |
|---|---|
Fórmula molecular |
C25H28N2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-4-[(2-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)15-16-26-17-19-27(20-18-26)21-24-13-7-8-14-25(24)23-11-5-2-6-12-23/h1-14H,15-21H2 |
Clave InChI |
AALSZVMUHSDVNL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)

![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
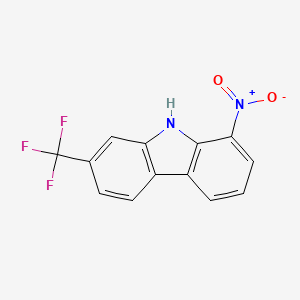
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
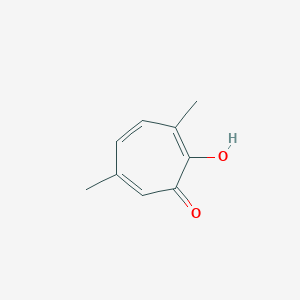
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)

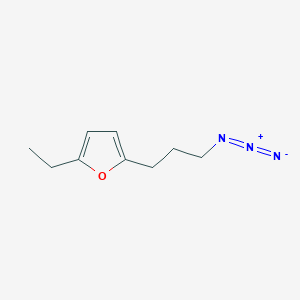
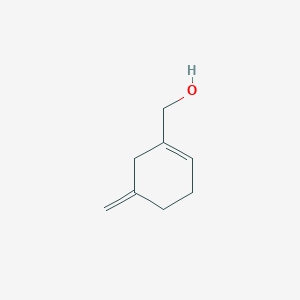
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)
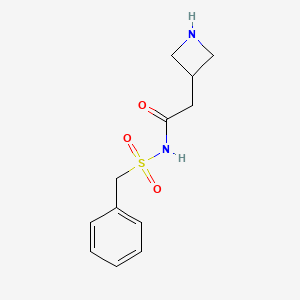
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
